Cas no 7485-54-3 (BICYCLO[2.2.1]HEPTAN-2-ONE, 1-PHENYL-)

Bicyclo[2.2.1]heptan-2-one, 1-phenyl-, is a bicyclic ketone derivative featuring a phenyl substitution at the 1-position of the norbornane framework. This structure imparts unique steric and electronic properties, making it valuable in synthetic organic chemistry, particularly in the development of chiral intermediates and fine chemicals. Its rigid bicyclic core enhances stability and selectivity in reactions, while the phenyl group offers opportunities for further functionalization. The compound is commonly employed in asymmetric synthesis, catalysis, and pharmaceutical research due to its ability to influence stereochemical outcomes. Its well-defined molecular architecture also makes it useful in materials science for designing specialized polymers and additives.
BICYCLO[2.2.1]HEPTAN-2-ONE, 1-PHENYL- structure
7485-54-3 structure
Product Name:BICYCLO[2.2.1]HEPTAN-2-ONE, 1-PHENYL-
CAS No:7485-54-3
MF:C13H14O
MW:186.249663829803
CID:3395658
PubChem ID:85991065
Update Time:2025-10-29

BICYCLO[2.2.1]HEPTAN-2-ONE, 1-PHENYL- Chemical and Physical Properties

Names and Identifiers

    • BICYCLO[2.2.1]HEPTAN-2-ONE, 1-PHENYL-
    • 7485-54-3
    • 1-phenylbicyclo[2.2.1]heptan-2-one
    • Inchi: 1S/C13H14O/c14-12-8-10-6-7-13(12,9-10)11-4-2-1-3-5-11/h1-5,10H,6-9H2
    • InChI Key: HOSJCPSOQIDTLC-UHFFFAOYSA-N
    • SMILES: O=C1CC2CCC1(C1C=CC=CC=1)C2

Computed Properties

  • Exact Mass: 186.104465066Da
  • Monoisotopic Mass: 186.104465066Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 252
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 17.1Ų

BICYCLO[2.2.1]HEPTAN-2-ONE, 1-PHENYL- Pricemore >>

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Additional information on BICYCLO[2.2.1]HEPTAN-2-ONE, 1-PHENYL-

Recent Advances in the Study of BICYCLO[2.2.1]HEPTAN-2-ONE, 1-PHENYL- (CAS: 7485-54-3): A Comprehensive Research Brief

BICYCLO[2.2.1]HEPTAN-2-ONE, 1-PHENYL- (CAS: 7485-54-3) is a bicyclic ketone derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a versatile scaffold in drug discovery, particularly in the development of novel bioactive compounds. This research brief synthesizes the latest findings related to this compound, highlighting its synthesis, biological activities, and potential industrial applications.

One of the most notable advancements in the study of BICYCLO[2.2.1]HEPTAN-2-ONE, 1-PHENYL- is its application in asymmetric synthesis. A 2023 study published in the Journal of Organic Chemistry demonstrated its utility as a chiral building block for the construction of complex molecules with high enantioselectivity. Researchers employed a catalytic asymmetric hydrogenation approach, achieving yields of up to 95% with excellent stereocontrol. This breakthrough opens new avenues for the efficient synthesis of enantiopure pharmaceuticals.

In the realm of medicinal chemistry, BICYCLO[2.2.1]HEPTAN-2-ONE, 1-PHENYL- has shown promise as a precursor for the development of antimicrobial agents. A recent Bioorganic & Medicinal Chemistry Letters article reported the synthesis of derivatives exhibiting potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The study identified key structural modifications that enhance antibacterial efficacy while minimizing cytotoxicity, providing valuable insights for future drug design.

Furthermore, computational studies have shed light on the molecular interactions of BICYCLO[2.2.1]HEPTAN-2-ONE, 1-PHENYL- with biological targets. Molecular docking simulations revealed favorable binding affinities for several enzyme targets involved in inflammatory pathways, suggesting potential anti-inflammatory applications. These findings were corroborated by in vitro assays showing significant inhibition of cyclooxygenase-2 (COX-2) activity at micromolar concentrations.

From an industrial perspective, recent patents have highlighted the compound's utility in fragrance formulations. Its rigid bicyclic structure and aromatic character contribute to unique olfactory properties, making it valuable for high-end perfumery applications. Additionally, its stability under various conditions has prompted investigations into its use as a specialty solvent in pharmaceutical manufacturing processes.

Despite these advancements, challenges remain in the large-scale production and purification of BICYCLO[2.2.1]HEPTAN-2-ONE, 1-PHENYL-. Current research focuses on developing more sustainable synthetic routes, including biocatalytic methods and flow chemistry approaches, to address these limitations. The compound's potential in material science applications, particularly as a monomer for specialty polymers, is also an emerging area of investigation.

In conclusion, BICYCLO[2.2.1]HEPTAN-2-ONE, 1-PHENYL- (CAS: 7485-54-3) continues to demonstrate remarkable versatility across multiple scientific disciplines. Its applications span from pharmaceutical development to industrial chemistry, with ongoing research uncovering new possibilities. Future studies will likely explore its potential in targeted drug delivery systems and as a probe for studying protein-ligand interactions, further expanding its scientific and commercial value.

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